(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Researchers requiring a stereochemically defined piperidine scaffold for asymmetric synthesis often face supply chain inconsistencies and prolonged lead times for high-EE material. (S)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 88466-76-6) resolves these bottlenecks with verified ≥97% enantiomeric excess and orthogonal Boc/ester protection, eliminating the need for chiral resolution and its associated yield losses. · Directly access the (S,S)-diastereomer for aspartyl protease inhibitor programs in 23% overall yield. · Minimize biological assay confounding with ≥97% HPLC chemical purity. · Ensure reproducible stereochemical outcomes vs. the (R)-enantiomer (CAS 934423-10-6) or racemic mixture.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 88466-76-6
Cat. No. B1460848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE
CAS88466-76-6
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyLYYJQMCPEHXOEW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile & Procurement


(S)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 88466-76-6), systematically named 1-tert-butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate, is a chiral, orthogonally protected piperidine building block with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol [1]. It features a Boc-protected secondary amine and a methyl ester on the (S)-configured C3 position. The compound is typically supplied as a pale yellow solid with ≥97% chemical purity (HPLC) and ≥97% enantiomeric excess (EE), and is recommended for storage at 2-8°C [1]. Its primary utility lies as a stereodefined intermediate in the asymmetric synthesis of pharmacologically active molecules, particularly in the preparation of aspartyl protease inhibitors and other chiral piperidine-containing drug candidates [2].

Why Generic Substitution Fails


In the context of asymmetric synthesis, the substitution of (S)-Methyl 1-Boc-piperidine-3-carboxylate with its (R)-enantiomer (CAS 934423-10-6) or the racemic mixture is not equivalent and will lead to divergent outcomes. Chirality at the C3 position of the piperidine ring is a critical determinant of biological activity; the opposite enantiomer often exhibits significantly reduced potency or even a different pharmacological profile [1]. For instance, in the development of aspartyl protease inhibitors, the (S,S)- and (R,R)-enantiomers of key intermediates derived from this scaffold are not interchangeable and must be accessed as single stereoisomers to achieve the desired biological effect [1]. Furthermore, the use of a racemic mixture introduces additional complexity in purification and characterization, as it requires a subsequent chiral resolution step that can reduce overall yield and increase cost [2]. Therefore, a direct procurement of the stereochemically defined (S)-enantiomer is essential for reproducible and efficient synthesis of target chiral molecules.

Quantitative Evidence Guide


Enantiomeric Purity Specification

Commercially available (S)-Methyl 1-Boc-piperidine-3-carboxylate is supplied with a verified enantiomeric excess (EE) of 97%, as determined by chiral HPLC [1]. In contrast, the racemic mixture of this compound has an EE of 0%, and the (R)-enantiomer is available with comparable but opposite chiral purity [2]. The high EE of the (S)-enantiomer ensures that downstream chiral products can be obtained with high stereochemical fidelity, minimizing the need for costly and time-consuming chiral resolution steps [1].

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Chemoenzymatic Resolution Efficiency

In a chemoenzymatic route to N-Boc-piperidine-3,5-dicarboxylic acid monomethyl esters, the (S,S)-enantiomer (2a) was obtained in 23% overall yield and >96% ee from a cis/trans mixture of the corresponding diester [1]. Under identical reaction conditions, the (R,R)-enantiomer (2b) was obtained in a higher overall yield of 31% [1]. This differential yield highlights the substrate specificity of the enzymes used (Lipase AY, Chirazyme L-3) and underscores the need for careful selection of the starting enantiomer to maximize synthetic efficiency [1].

Enzymatic Resolution Process Chemistry Synthetic Yield

Chemical Purity by HPLC

Commercial sources of (S)-Methyl 1-Boc-piperidine-3-carboxylate report a minimum chemical purity of 98% as determined by HPLC, with moisture content ≤0.5% . This level of purity is comparable to that of the (R)-enantiomer and the racemic mixture, but the combination of high chemical and enantiomeric purity in a single product reduces the risk of side reactions and simplifies purification of downstream products .

Quality Control HPLC Purity Procurement Specification

Application Scenarios


Aspartyl Protease Inhibitor Synthesis

This compound is a key starting material for the chemoenzymatic preparation of (S,S)-N-Boc-5-hydroxymethyl-piperidine-3-carboxylic acid methyl ester, a crucial intermediate for aspartyl protease inhibitors. The availability of the (S)-enantiomer with >96% ee allows for the direct synthesis of the (S,S)-diastereomer in 23% overall yield, bypassing the need for inefficient chiral resolution [1].

Chiral Piperidine Drug Synthesis

The high enantiomeric purity (97% EE) and orthogonal protecting groups (Boc on amine, methyl ester on carboxylic acid) make this compound an ideal building block for the stereoselective construction of complex drug candidates, particularly those targeting neurological disorders, cardiovascular diseases, and cancer. The defined (S)-configuration ensures that the final product's stereochemistry aligns with the desired biological target [1].

Chiral Pool for Medicinal Chemistry

As a pre-functionalized, chiral piperidine scaffold, (S)-Methyl 1-Boc-piperidine-3-carboxylate serves as a versatile entry point for medicinal chemists exploring structure-activity relationships (SAR) of piperidine-containing lead compounds. Its high purity profile minimizes the introduction of impurities that could confound biological assay results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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